molecular formula C13H17NO5 B14815213 D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester

D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester

Cat. No.: B14815213
M. Wt: 267.28 g/mol
InChI Key: PUJUCYWWVNTBAM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester is a chemical compound with the molecular formula C16H23NO5. It is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester typically involves the protection of the amino group of D-serine followed by esterification. One common method includes the use of benzyl chloroformate (Cbz-Cl) to protect the amino group, followed by methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH). The final product is obtained after purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and methylation steps, with additional considerations for reaction efficiency, yield optimization, and cost-effectiveness. Industrial methods may also incorporate automated systems for continuous production and quality control .

Chemical Reactions Analysis

Types of Reactions

D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce the parent amino acid or other reduced forms. Substitution reactions can lead to various derivatives with different functional groups .

Scientific Research Applications

D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. In the central nervous system, it acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, modulating its activity and influencing neurotransmission. This interaction is crucial for synaptic plasticity, learning, and memory. The compound’s effects on the NMDA receptor are mediated through its binding to the glycine site, enhancing receptor activation and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to its parent compound, D-serine. These modifications also allow for more precise targeting of the NMDA receptor, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

methyl (2R)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C13H17NO5/c1-17-9-11(12(15)18-2)14-13(16)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16)/t11-/m1/s1

InChI Key

PUJUCYWWVNTBAM-LLVKDONJSA-N

Isomeric SMILES

COC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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